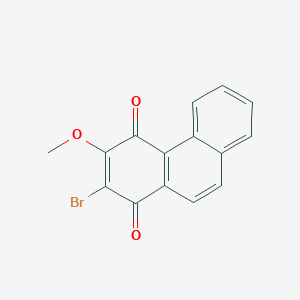
2-Bromo-3-methoxyphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxyphenanthrene-1,4-dione: is a chemical compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of bromine and methoxy groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxyphenanthrene-1,4-dione typically involves the bromination of 3-methoxyphenanthrene-1,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methoxyphenanthrene-1,4-dione can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding hydroxy or methoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of substituted phenanthrene derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of hydroxy or methoxy derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-3-methoxyphenanthrene-1,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research on this compound includes its potential use in drug discovery and development. It is investigated for its ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyphenanthrene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups in the compound can participate in various chemical interactions, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromoacetophenone
- 2,4’-Dibromoacetophenone
- 2-Bromo-4’-chloroacetophenone
Comparison: 2-Bromo-3-methoxyphenanthrene-1,4-dione is unique due to its phenanthrene backbone, which provides distinct chemical and physical properties compared to other brominated compounds
Properties
CAS No. |
90020-53-4 |
|---|---|
Molecular Formula |
C15H9BrO3 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
2-bromo-3-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H9BrO3/c1-19-15-12(16)13(17)10-7-6-8-4-2-3-5-9(8)11(10)14(15)18/h2-7H,1H3 |
InChI Key |
MTRQUKSVCIPFPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















